

# Application Notes: In Vitro Anti-inflammatory Assay Using Ampelopsin F on Macrophages

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## Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B12433646*

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## Introduction

**Ampelopsin F**, a flavonoid derivative, has demonstrated potential anti-inflammatory effects. This document outlines the protocols for evaluating the anti-inflammatory properties of **Ampelopsin F** in vitro using macrophage cell lines, such as RAW 264.7 or THP-1. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-6 (IL-6), and interleukin-1 $\beta$  (IL-1 $\beta$ ). These protocols detail methods to quantify the inhibitory effects of **Ampelopsin F** on the production of these inflammatory markers and to assess its impact on cell viability and key signaling pathways.

Target Audience: Researchers, scientists, and drug development professionals.

## Experimental Protocols

### Cell Culture and Maintenance

- Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.
- Culture Medium:
  - RAW 264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- THP-1: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth.
- THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.

## Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of **Ampelopsin F** on macrophages to establish non-toxic concentrations for subsequent experiments.[\[1\]](#)[\[2\]](#)

- Materials:
  - 96-well cell culture plates
  - **Ampelopsin F** stock solution
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[\[3\]](#)
  - DMSO or solubilization solution[\[1\]](#)
- Procedure:
  - Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.[\[4\]](#)
  - Treat the cells with various concentrations of **Ampelopsin F** (e.g., 1, 5, 10, 25, 50, 100  $\mu$ M) for 24 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve **Ampelopsin F**).

- After the treatment period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.[1][5]
- Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[3]
- Measure the absorbance at 570 nm using a microplate reader.[5]
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

## Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of NO production.[6][7]

- Materials:
  - 24-well or 96-well cell culture plates
  - **Ampelopsin F**
  - Lipopolysaccharide (LPS) from E. coli
  - Griess Reagent (a mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[8]
  - Sodium nitrite ( $\text{NaNO}_2$ ) for standard curve
- Procedure:
  - Seed macrophages in a 24-well or 96-well plate and allow them to adhere overnight.
  - Pre-treat the cells with non-toxic concentrations of **Ampelopsin F** for 1 hour.
  - Induce inflammation by adding LPS (1  $\mu$ g/mL) to the wells and incubate for 24 hours.[4]
  - Collect the cell culture supernatant.
  - Mix 50  $\mu$ L of the supernatant with 50  $\mu$ L of Griess Reagent in a 96-well plate.

- Incubate at room temperature for 10-15 minutes in the dark.
- Measure the absorbance at 540-550 nm.[\[7\]](#)[\[8\]](#)
- Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by **Ampelopsin F** compared to the LPS-only treated group.

## Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of pro-inflammatory cytokines (TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) in the cell culture supernatant.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Materials:
  - 24-well or 96-well cell culture plates
  - **Ampelopsin F**
  - LPS
  - ELISA kits for TNF- $\alpha$ , IL-6, and IL-1 $\beta$
- Procedure:
  - Seed macrophages and allow them to adhere.
  - Pre-treat cells with various concentrations of **Ampelopsin F** for 1 hour.
  - Stimulate the cells with LPS (1  $\mu$ g/mL) for 4-24 hours (incubation time can be optimized depending on the cytokine).[\[4\]](#)[\[9\]](#)
  - Collect the cell culture supernatant.
  - Perform the ELISA according to the manufacturer's instructions for each cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate for color development.[\[11\]](#)
  - Measure the absorbance at the recommended wavelength.

- **Data Analysis:** Calculate the cytokine concentrations based on the standard curve provided in the kit. Determine the percentage of inhibition of each cytokine by **Ampelopsin F**.

## Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of **Ampelopsin F** on key inflammatory signaling pathways, such as NF- $\kappa$ B and MAPK.

- **Materials:**
  - 6-well cell culture plates
  - **Ampelopsin F**
  - LPS
  - Cell lysis buffer
  - Protein assay kit (e.g., BCA)
  - SDS-PAGE gels and electrophoresis apparatus
  - PVDF membranes and transfer apparatus
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-I $\kappa$ B $\alpha$ , anti-I $\kappa$ B $\alpha$ , anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like  $\beta$ -actin or GAPDH)
  - HRP-conjugated secondary antibodies
  - Chemiluminescent substrate
- **Procedure:**
  - Culture and treat macrophages with **Ampelopsin F** and/or LPS for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.
  - Lyse the cells and determine the protein concentration.

- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

## Data Presentation

Table 1: Effect of **Ampelopsin F** on Macrophage Viability (MTT Assay)

Concentration (μM)	Cell Viability (%)
Control	100 ± 5.2
Ampelopsin F (1)	98.7 ± 4.8
Ampelopsin F (5)	97.2 ± 5.1
Ampelopsin F (10)	96.5 ± 4.9
Ampelopsin F (25)	95.1 ± 5.3
Ampelopsin F (50)	93.8 ± 4.7
Ampelopsin F (100)	89.3 ± 6.0

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibitory Effect of **Ampelopsin F** on LPS-Induced NO Production

Treatment	NO Concentration ( $\mu\text{M}$ )	% Inhibition
Control	$1.2 \pm 0.3$	-
LPS (1 $\mu\text{g/mL}$ )	$25.8 \pm 2.1$	0
LPS + Ampelopsin F (10 $\mu\text{M}$ )	$18.5 \pm 1.5$	28.3
LPS + Ampelopsin F (25 $\mu\text{M}$ )	$12.1 \pm 1.1$	53.1
LPS + Ampelopsin F (50 $\mu\text{M}$ )	$6.7 \pm 0.8$	74.0

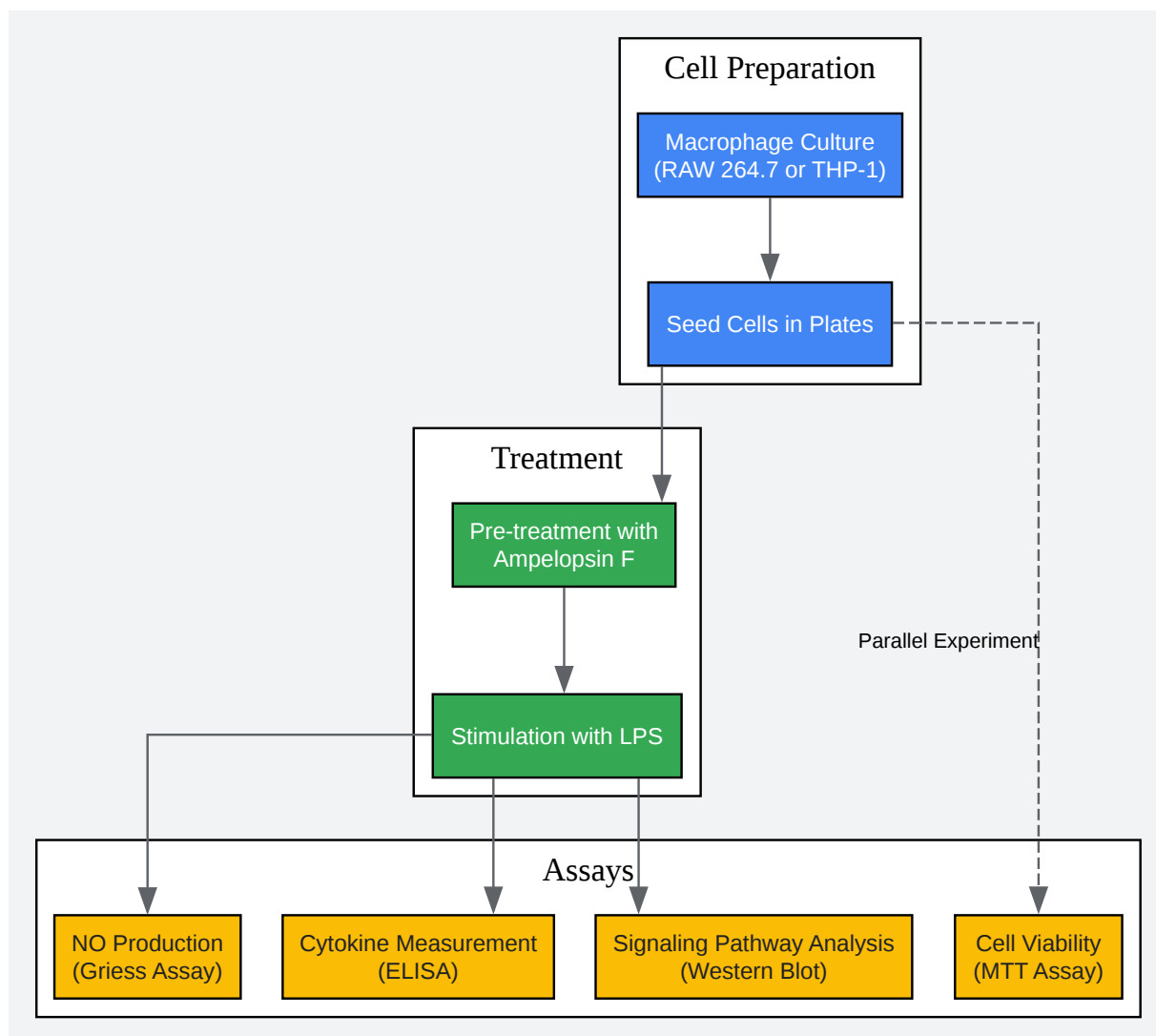
Data are presented as mean  $\pm$  SD from three independent experiments.

Table 3: Inhibitory Effect of **Ampelopsin F** on LPS-Induced Pro-inflammatory Cytokine Production

Treatment	TNF- $\alpha$ (pg/mL)	IL-6 (pg/mL)	IL-1 $\beta$ (pg/mL)
Control	$25.4 \pm 3.1$	$15.8 \pm 2.5$	$10.2 \pm 1.9$
LPS (1 $\mu\text{g/mL}$ )	$1245.7 \pm 98.2$	$856.3 \pm 75.4$	$452.1 \pm 40.7$
LPS + Ampelopsin F (10 $\mu\text{M}$ )	$987.2 \pm 85.6$	$678.9 \pm 60.1$	$350.8 \pm 32.1$
LPS + Ampelopsin F (25 $\mu\text{M}$ )	$654.8 \pm 54.3$	$432.1 \pm 38.7$	$210.5 \pm 25.6$
LPS + Ampelopsin F (50 $\mu\text{M}$ )	$312.5 \pm 29.8$	$210.6 \pm 22.3$	$98.7 \pm 15.4$

Data are presented as mean  $\pm$  SD from three independent experiments.

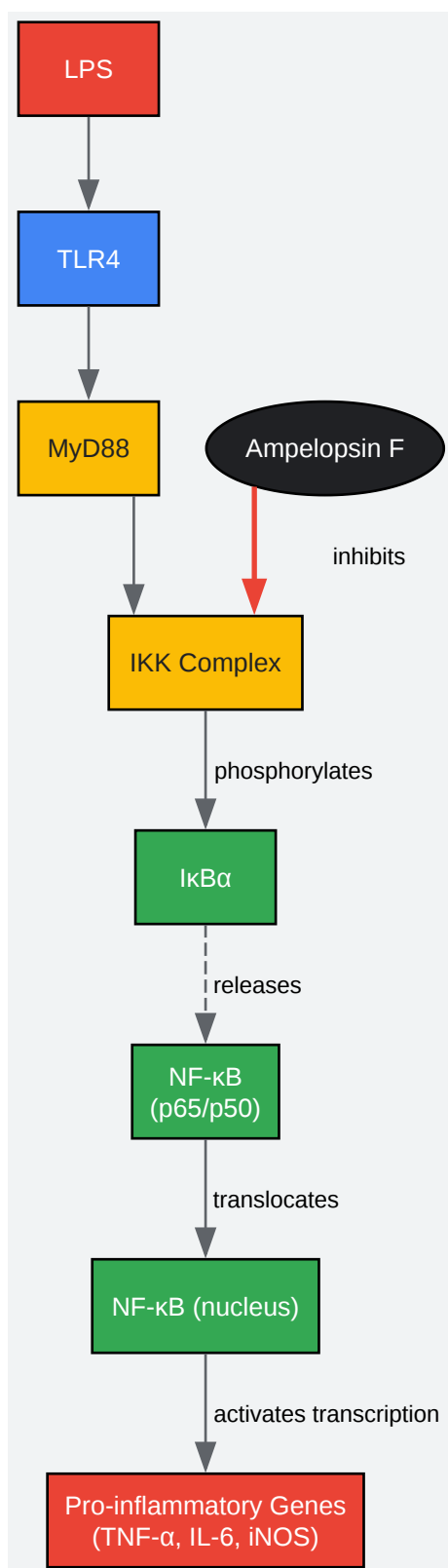
## Visualizations



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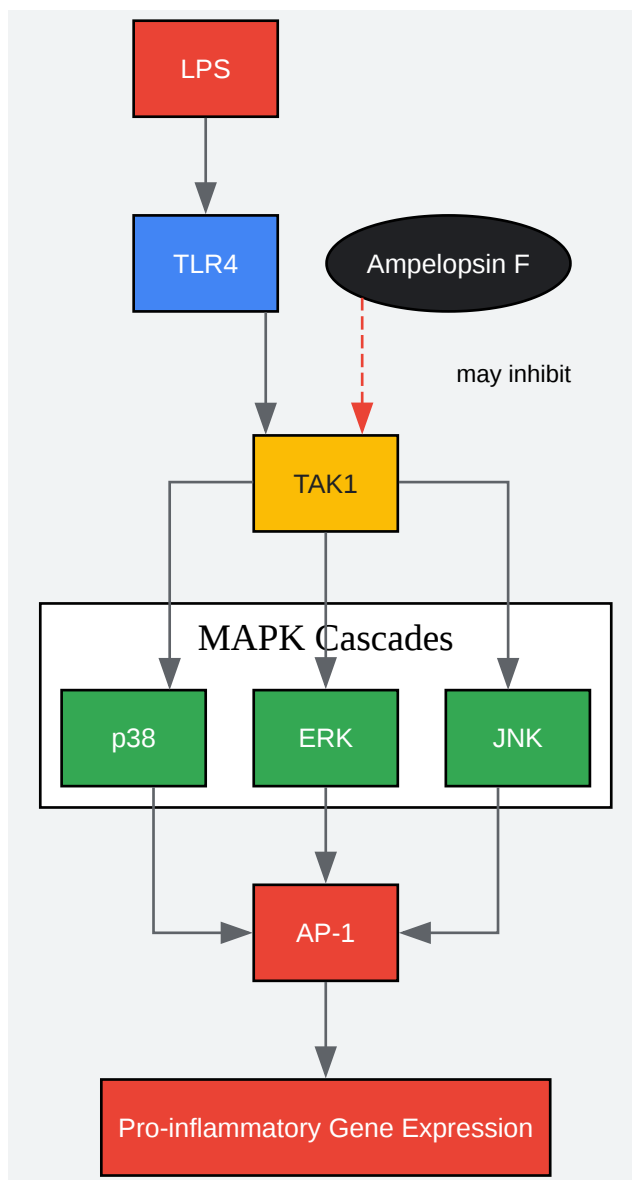
Caption: Experimental workflow for evaluating the anti-inflammatory effects of **Ampelopsin F**.





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Caption: **Ampelopsin F** inhibits the NF-κB signaling pathway.



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Caption: Potential inhibition of MAPK signaling pathways by **Ampelopsin F**.

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